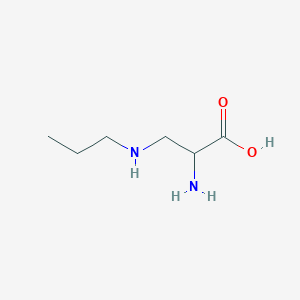![molecular formula C24H30N2O B14636965 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile CAS No. 53764-58-2](/img/structure/B14636965.png)
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile is an organic compound with the molecular formula C24H30N2O. It is characterized by the presence of a benzonitrile group and a decyloxyphenyl moiety connected via a methyleneamino linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile typically involves the reaction of 4-(decyloxy)benzaldehyde with 4-aminobenzonitrile under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(Ethoxy)phenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(Butoxy)phenyl]methylidene}amino]benzonitrile
Uniqueness
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile is unique due to its decyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity compared to its shorter alkoxy analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
53764-58-2 |
|---|---|
Fórmula molecular |
C24H30N2O |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-[(4-decoxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C24H30N2O/c1-2-3-4-5-6-7-8-9-18-27-24-16-12-22(13-17-24)20-26-23-14-10-21(19-25)11-15-23/h10-17,20H,2-9,18H2,1H3 |
Clave InChI |
GKDSGDDSYDQNFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)

![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)



![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)



![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)

